![molecular formula C19H21ClFN3O B2417643 2-chloro-4-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034241-03-5](/img/structure/B2417643.png)
2-chloro-4-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process for preparing a compound was described, which involved admixing 2-isopropyl-4-methylpyridin-3-amine (Compound B), or a salt thereof, a first base, and a reactive compound comprising phosgene or a phosgene equivalent in an organic solvent to form 3‑isocyanato-2-isopropyl-4-methylpyridine (Compound C). Then, Compound C was admixed with 2,6-dichloro-5-fluoronicotinamide (Compound D) to form 2,6-dichloro-5-fluoro-N-((2-isopropy1-4-methylpyridin-3-yl)carbamoyl)nicotinamide (Compound E). Finally, Compound E was admixed with a second base to form a product mixture comprising Compound A and the second base .Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While protocols for functionalizing deboronation of alkyl boronic esters are well-established, protodeboronation remains less explored. Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Biomedical Applications : 2-Chloro-4-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide can be used as a cross-linking agent to fabricate biodegradable cross-linked hyaluronic acid films and gelatin membranes for biomedical purposes .
- Complexes : The complexes formed by this compound play essential roles as antimicrobial, antioxidative, antibiotic, and anticancer reagents .
- Metal-Catalyzed Antidepressants : A comprehensive analysis of synthetic pathways for various metal-catalyzed antidepressants, commercially available medications, and bioactive compounds with antidepressant properties includes this compound .
- Borylation Approaches : While the Suzuki–Miyaura coupling is a powerful method for C–C bond formation, the choice of boron reagents significantly impacts its success. This compound may find applications in such coupling reactions .
Organic Synthesis and Catalysis
Cross-Linking Agent for Biodegradable Materials
Antimicrobial and Antioxidative Properties
Synthesis of Antidepressant Molecules
Boron Reagents for Suzuki–Miyaura Coupling
properties
IUPAC Name |
2-chloro-4-fluoro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-13-10-16(4-7-22-13)24-8-5-14(6-9-24)12-23-19(25)17-3-2-15(21)11-18(17)20/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAKRLBXHCTRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide |
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